N-[(phenylamino)carbonyl]-D-Valine chemical structure and properties
N-[(phenylamino)carbonyl]-D-Valine chemical structure and properties
This technical guide provides an in-depth analysis of N-[(phenylamino)carbonyl]-D-Valine , a significant urea derivative of D-valine.[1][2] This compound serves as a critical model in chiral recognition mechanisms, a key intermediate in the industrial enzymatic production of D-amino acids, and a building block in supramolecular chemistry.
Structural Dynamics, Synthesis, and Physicochemical Applications[2]
Executive Summary
N-[(phenylamino)carbonyl]-D-Valine (also known as N-phenylcarbamoyl-D-valine) is a non-proteinogenic amino acid derivative characterized by a urea linkage connecting a hydrophobic phenyl group and the D-enantiomer of valine.[1][2][3][4][5] Its significance lies in three distinct domains:
-
Chiral Resolution: It acts as a fundamental "selector" motif in Pirkle-type Chiral Stationary Phases (CSPs), utilizing hydrogen bonding and
- interactions for enantiomeric discrimination.[1][2] -
Biocatalysis: It is the penultimate intermediate in the "Hydantoinase Process," the primary industrial route for manufacturing D-amino acids used in antibiotic synthesis (e.g., Penicillins, Cephalosporins).[2]
-
Supramolecular Assembly: The urea moiety facilitates strong, directional hydrogen bonding, making it a candidate for self-assembling organogelators and crystal engineering.[1][2]
Chemical Architecture & Stereochemistry
The molecule consists of three pharmacophoric/structural distinct zones: the D-valine backbone (providing chirality and steric bulk), the urea linker (providing hydrogen bond donor/acceptor sites), and the phenyl ring (providing
1.1 Structural Analysis
-
IUPAC Name: (2R)-3-methyl-2-[(phenylcarbamoyl)amino]butanoic acid[1][2][6]
-
Molecular Formula:
[1][2][6] -
Stereochemistry: The
-carbon is in the (R)-configuration (D-isomer).[1][2] This inverted stereochemistry relative to natural L-amino acids is crucial for its resistance to proteolysis and its specific recognition by D-selective enzymes (e.g., D-carbamoylases).[1]
1.2 Visualization of Chemical Structure
The following diagram illustrates the chemical connectivity and the retrosynthetic disconnection.
Figure 1: Retrosynthetic analysis and functional group decomposition of N-[(phenylamino)carbonyl]-D-Valine.
Physicochemical Properties[1][2][7][8]
The physical behavior of N-[(phenylamino)carbonyl]-D-Valine is dominated by the competing hydrophilic (carboxylic acid, urea) and hydrophobic (phenyl, isopropyl) domains.[2]
| Property | Value / Characteristic | Mechanistic Insight |
| Physical State | White crystalline solid | Stabilized by intermolecular Urea-Urea hydrogen bonding tapes.[1][2] |
| Solubility (Water) | Low / Sparingly soluble | The hydrophobic phenyl and isopropyl groups override the polar urea/acid functions at neutral pH.[2] |
| Solubility (Organic) | Soluble in DMSO, DMF, EtOH | Polar aprotic solvents disrupt the intermolecular H-bonds.[2] |
| pKa (COOH) | ~3.5 - 4.0 (Estimated) | Typical for |
| LogP | 1.9 (Computed) | Indicates moderate lipophilicity; suitable for reversed-phase HPLC retention.[1][2] |
| H-Bond Donors | 3 (2 Urea NH, 1 Acid OH) | Critical for chiral recognition and supramolecular assembly.[1][2] |
| H-Bond Acceptors | 3 (1 Urea C=O, 2 Acid C=O/OH) | Facilitates "three-point" interaction models.[1][2] |
Synthesis & Characterization
The synthesis follows a classic nucleophilic addition mechanism where the
3.1 Experimental Protocol
Objective: Synthesis of N-[(phenylamino)carbonyl]-D-Valine.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve D-Valine in 1.0 M NaOH (1.1 eq). The base ensures the amino group is deprotonated (
), rendering it nucleophilic.[2] -
Addition: Cool the solution to 0°C. Add Phenyl Isocyanate dropwise with vigorous stirring. Note: Cooling prevents side reactions such as isocyanate hydrolysis.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The formation of the urea bond is rapid and exothermic.
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or Acetone/Water to remove trace salts and unreacted valine.[1][2]
3.2 Spectral Characterization (Expected Signatures)
-
NMR (DMSO-
, 400 MHz):- 0.90–1.00 (dd, 6H): Isopropyl methyls (Diastereotopic).[1][2]
-
2.10 (m, 1H):
-CH (Isopropyl methine).[1][2] -
4.10–4.20 (dd, 1H):
-CH (Chiral center).[1][2] - 6.30 (d, 1H): Urea NH (attached to Valine).[1][2]
- 6.90–7.50 (m, 5H): Phenyl aromatic protons.[2]
- 8.60 (s, 1H): Urea NH (attached to Phenyl).[1][2]
- 12.50 (br s, 1H): Carboxylic acid OH.[1][2]
-
IR Spectroscopy:
Applications in Chiral Resolution
This compound is a quintessential "selector" for understanding chiral recognition.[1][2] In Pirkle-type Chiral Stationary Phases (CSPs), the N-phenylcarbamoyl moiety provides the necessary handles for enantioselective binding.
4.1 Mechanism of Chiral Recognition
The separation of enantiomers (e.g., of an analyte amine or alcohol) on a phase derived from this molecule relies on the Three-Point Interaction Model .[2]
-
Hydrogen Bonding: The Urea NH groups act as donors; the Carbonyls act as acceptors.[1][2]
-
-
Stacking: The Phenyl ring interacts with aromatic groups on the analyte.[1][2] -
Steric Interlocking: The bulky Isopropyl group of the D-Valine creates a chiral "pocket" that sterically hinders one enantiomer of the analyte more than the other.[2]
Figure 2: The Three-Point Interaction Model utilized in chiral chromatography.
Biological Significance: The Hydantoinase Process
While often viewed as a chemical intermediate, the N-carbamoyl derivative is biologically central to the industrial production of D-amino acids.
Pathway:
-
Hydantoin Racemase: Converts L-5-isopropylhydantoin
D-5-isopropylhydantoin. -
D-Hydantoinase: Hydrolyzes D-5-isopropylhydantoin to N-carbamoyl-D-valine .[1][2]
-
D-Carbamoylase: Hydrolyzes N-carbamoyl-D-valine to D-Valine +
+ .[1][2]
Note: The N-phenyl derivative discussed here is a synthetic analogue of the natural N-carbamoyl intermediate (
References
-
PubChem. (n.d.).[1][2] Valine, N-[(phenylamino)carbonyl]-.[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link][2]
-
Pirkle, W. H., & Pochapsky, T. C. (1989).[1][2] Considerations of chiral recognition relevant to the liquid chromatographic separation of enantiomers. Chemical Reviews. Retrieved from [Link][2]
-
Altenbuchner, J., et al. (2001).[1][2] Hydantoinases and related enzymes as biocatalysts for the synthesis of D-amino acids. Current Opinion in Biotechnology.
Sources
- 1. D-Valine | C5H11NO2 | CID 71563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.washington.edu [chem.washington.edu]
- 3. agriculturejournals.cz [agriculturejournals.cz]
- 4. D-Valine | 640-68-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Valine, N-[(phenylamino)carbonyl]- | C12H16N2O3 | CID 676394 - PubChem [pubchem.ncbi.nlm.nih.gov]
